

mocetinostat histone deacetylase enzyme targeting

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Compound Focus: Mocetinostat

CAS No.: 726169-73-9

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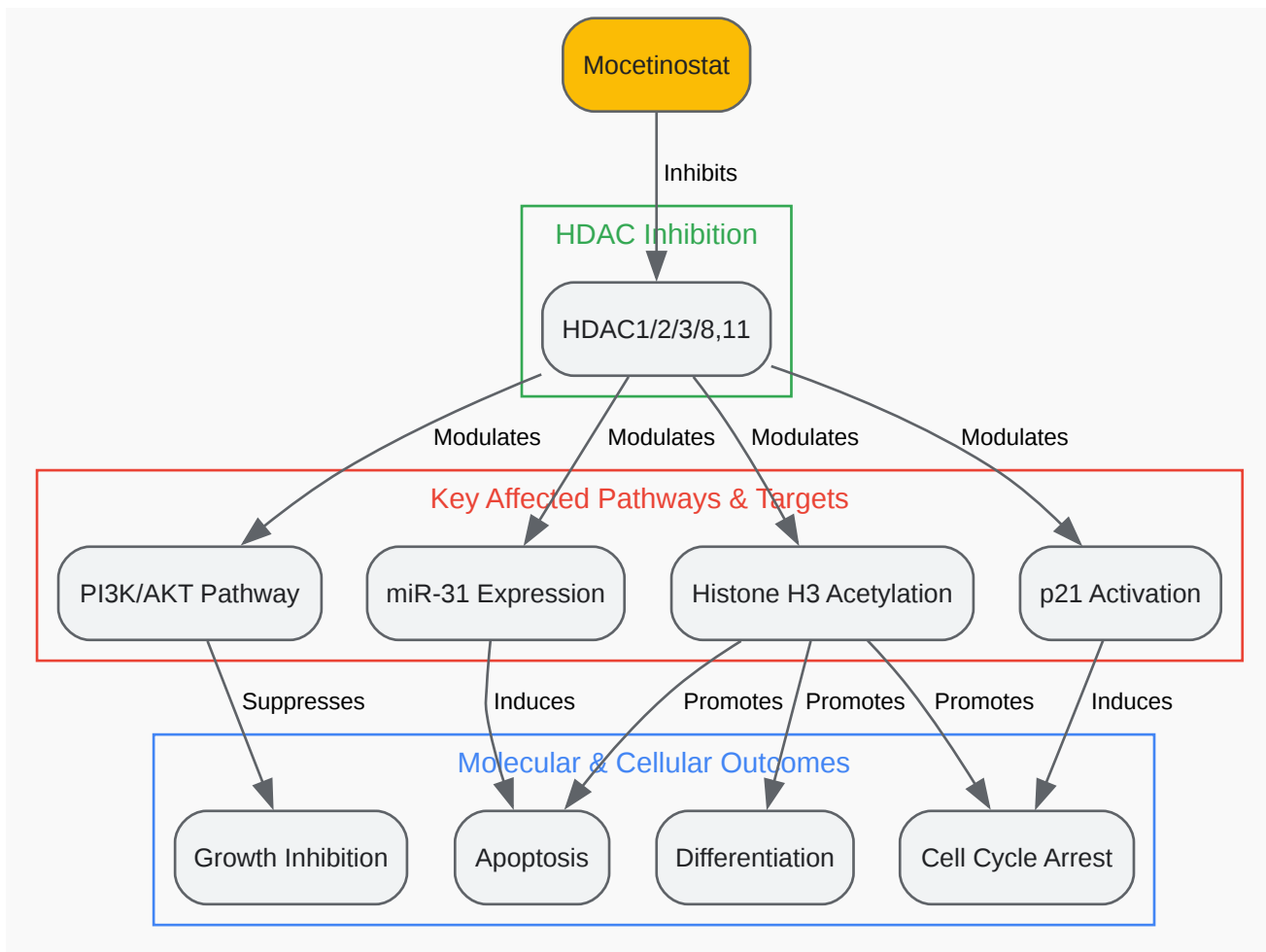
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Mechanism of Action and Key Effects

Mocetinostat exerts its effects primarily by inhibiting HDAC enzymes, leading to increased acetylation of histone tails. This relaxation of chromatin structure promotes the transcription of genes that are often silenced in cancers, such as tumor suppressor genes [1]. The key downstream consequences are:

- **Induction of Apoptosis:** Promotes programmed cell death by increasing pro-apoptotic proteins (e.g., BAX, Bad) and decreasing anti-apoptotic proteins (e.g., Bcl-2, Bid, E2F6) [2] [3] [4].
- **Inhibition of Cell Proliferation & Cell Cycle Arrest:** Suppresses cancer cell growth and induces cell cycle arrest [2] [5].
- **Promotion of Cellular Differentiation:** Induces the expression of differentiation markers (e.g., GFAP in glioblastoma cells) and suppresses undifferentiation markers [2] [4].
- **Anti-metastatic and Anti-angiogenic Effects:** Reduces cancer cell invasion, metastasis, and the formation of new blood vessels that feed tumors [2] [5].
- **Modulation of microRNA:** Can activate pro-apoptotic microRNAs like miR-31, which in turn suppresses its anti-apoptotic target, E2F6 [3].

The following diagram illustrates the core signaling pathways modulated by **mocetinostat** and their biological outcomes.



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Quantitative Inhibition Profile

The potency of **mocetinostat** varies across different HDAC isotypes. The table below presents its half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration required to inhibit enzyme activity by 50% in cell-free assays.

HDAC Isoform	IC ₅₀ (μM)	Notes
HDAC1	0.15 [6]	Primary target, highest potency
HDAC2	~0.3-0.5 (estimated)	2- to 10-fold less potent than HDAC1 [6]

HDAC Isoform	IC ₅₀ (μM)	Notes
HDAC3	0.61 [6]	
HDAC11	Not precisely quantified	Active inhibition, but less potent than HDAC1 [6]
Class II HDACs	No significant activity	Selective against Class I/IV [6] [7]

Experimental Protocols from Key Studies

Here are the summarized methodologies from two pivotal preclinical studies investigating **mocetinostat**.

In Vitro Study on Glioblastoma Cells [2] [4]

- **Cell Lines:** Human glioblastoma T98G and rat glioma C6 cells.
- **Culture Conditions:** Maintained in RPMI 1640 medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C with 5% CO₂.
- **Drug Preparation:** **Mocetinostat** was dissolved in DMSO to create a 5.0 mM stock solution, stored at -20°C. Working concentrations ranged from 0.5 to 2.5 μM.
- **Key Assays:**
 - **MTT Cell Proliferation Assay:** Cells were seeded in 96-well plates, treated for 48 hours, then incubated with MTT solution. Absorbance was measured at 570 nm to determine cell viability.
 - **Apoptosis Assay (Morphological):** Cells were cultured in 6-well plates, treated for 48 hours, then fixed and stained using a Kwik-Diff kit. Apoptotic cells were identified and counted under a light microscope.
 - **In Vitro Differentiation Assay:** Cells were treated with **mocetinostat** for 48 hours, then fixed, stained, and examined for morphological features of differentiation.

Study on Apoptosis Mechanism in Prostate Cancer [3]

- **Cell Lines:** Prostate cancer DU-145 and PC-3 cells.
- **Key Findings:** Identified the miR-31/E2F6 axis as critical for **mocetinostat**-induced apoptosis.
- **Experimental Techniques:**
 - **Apoptosis Measurement:** Cell Death ELISA assay to detect mono- and oligonucleosomes in lysates.
 - **Gene Expression Analysis:** Real-time PCR to quantify miR-31 expression levels.

- **Protein Analysis:** Western blotting to assess levels of E2F6, Bad, cleaved caspases, and PARP.
- **Functional Validation:** Used miR-31 inhibitor and siRNA against E2F6 to confirm the pathway's role.

Therapeutic Applications & Clinical Status

Mocetinostat has been investigated for a range of conditions, primarily in oncology.

Disease Area	Model / Context	Key Findings & Status
Oncology		
↳ Hodgkin's Lymphoma	Phase II Clinical Trials	Approved for phase II trials in 2010 [2] [1].
↳ Glioblastoma	Preclinical (in vitro)	Inhibits proliferation, induces apoptosis & differentiation in cell lines [2] [4].
↳ Prostate Cancer	Preclinical (in vitro & in vivo)	Induces apoptosis via miR-31/E2F6; effective against cancer stem cells [3].
↳ Other Cancers	Clinical & Preclinical Trials	Studied for urothelial carcinoma, myelodysplastic syndrome, leukemia, etc. [1] [3] [5].
Non-Oncology		
↳ Osteoarthritis (OA)	Preclinical (in vivo mouse model)	Activated KLF4 transcription factor, protected against cartilage damage and pain [8].
↳ Cardiac Hypertrophy & Fibrosis	Preclinical (in vivo rat model)	Reduced cardiac remodeling, hypertrophy, and fibrosis [9].

Important Preclinical & Clinical Notes

- **Combination Therapy:** **Mocetinostat** has shown synergistic effects. For example, it enhances the efficacy of **docetaxel** in prostate cancer cells and **gemcitabine** in leiomyosarcoma models [3] [6].

- **Status of Information:** Some foundational mechanistic studies, particularly in glioblastoma, are from **preprints** that have not yet undergone peer review [2] [4]. While they provide valuable insights, their conclusions should be considered preliminary.
- **Clinical Status: Mocetinostat** remains an **investigational drug** and has not received full approval for commercial use from major regulatory bodies like the FDA. Its development status for various indications should be confirmed via clinical trial registries [1].

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